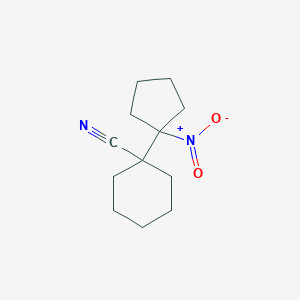![molecular formula C19H17NO4 B14397464 N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide CAS No. 88380-55-6](/img/structure/B14397464.png)
N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a furan-2-carboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 2-(benzyloxy)-5-methoxybenzaldehyde.
Furan Ring Formation: The next step involves the formation of the furan ring by reacting the benzyloxy intermediate with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride.
Amidation: The final step involves the amidation of the furan-2-carboxylic acid derivative with an amine, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The furan ring may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide derivatives: Compounds with variations in the substituents on the phenyl or furan rings.
Benzofuran derivatives: Compounds with a fused benzene and furan ring system.
Methoxyphenyl derivatives: Compounds with methoxy groups attached to a phenyl ring.
Uniqueness: this compound is unique due to the specific combination of benzyloxy, methoxy, and furan-2-carboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
88380-55-6 |
|---|---|
Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(5-methoxy-2-phenylmethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H17NO4/c1-22-15-9-10-17(24-13-14-6-3-2-4-7-14)16(12-15)20-19(21)18-8-5-11-23-18/h2-12H,13H2,1H3,(H,20,21) |
InChI Key |
JAHBCNXRLXCDEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B14397383.png)
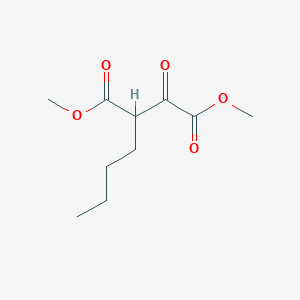
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane](/img/structure/B14397395.png)
![1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14397400.png)
![2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14397413.png)
diphenyl-](/img/structure/B14397419.png)
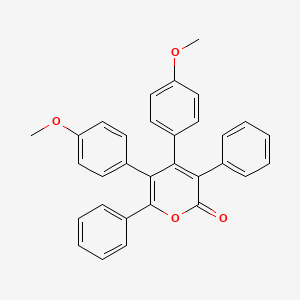
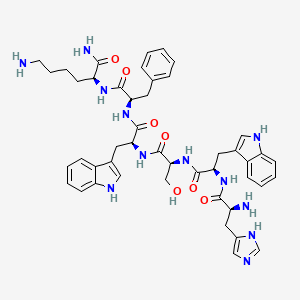

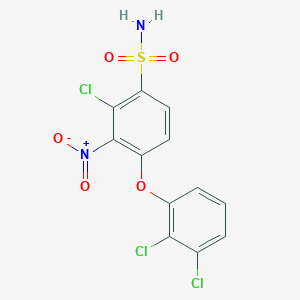
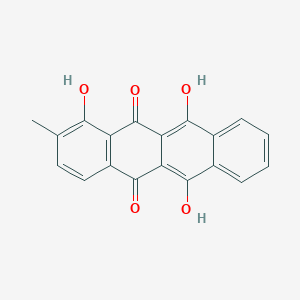
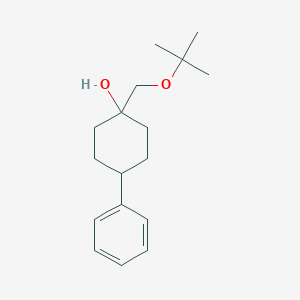
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
